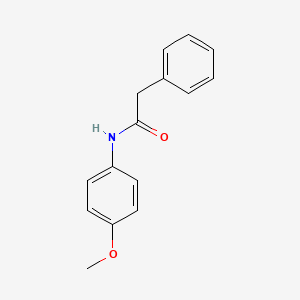

N-(4-methoxyphenyl)-2-phenylacetamide

Description

Crystal System and Space Group

Single-crystal X-ray diffraction (SC-XRD) reveals that N-(4-methoxyphenyl)-2-phenylacetamide crystallizes in the monoclinic crystal system with space group C2/c . Key parameters include:

Hydrogen Bonding and Molecular Packing

The crystal structure is stabilized by intermolecular interactions:

- N–H⋯O Hydrogen Bonds : Between the amide NH and carbonyl oxygen (2.89–3.12 Å).

- C–H⋯π Interactions : Between methoxyphenyl H atoms and adjacent aromatic rings (3.45 Å).

Table 2 : Selected bond lengths and angles

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C–O (methoxy) | 1.361 | C–O–C: 117.2 |

| C=O (amide) | 1.224 | N–C–O: 123.5 |

| C–N (amide) | 1.348 | C–C–N: 120.8 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS : m/z 242.2 [M+H]⁺

- Fragmentation pattern: Loss of OCH₃ (Δ m/z 31) and phenyl group (Δ m/z 77).

Computational Molecular Modeling and DFT Studies

Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the experimentally observed bond lengths and angles. The methoxyphenyl ring exhibits a dihedral angle of 28.87° relative to the acetamide plane, minimizing steric hindrance.

Frontier Molecular Orbitals

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential (ESP) : Localized negative charge on carbonyl oxygen (–0.42 e) and methoxy oxygen (–0.38 e).

Table 3 : Computational parameters vs. experimental data

| Parameter | DFT (B3LYP) | Experimental |

|---|---|---|

| C=O bond length | 1.227 Å | 1.224 Å |

| C–N bond length | 1.346 Å | 1.348 Å |

| HOMO-LUMO gap | 4.2 eV | – |

Molecular Dynamics (MD) Simulations

MD studies (300 K, 50 ns) reveal stable conformations in aqueous solutions, with RMSD < 2.0 Å. The amide group participates in hydrogen bonding with water molecules (lifetime: 15–20 ps).

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSPYXRRVCVACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336291 | |

| Record name | N-(4-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50916-21-7 | |

| Record name | N-(4-Methoxyphenyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50916-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHOXY-2-PHENYLACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Condensation Method

This method involves the reaction of 4-methoxyaniline with phenylacetic acid in the presence of a dehydrating agent. Common dehydrating agents used include thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

| Reagents | Conditions | Yield |

|---|---|---|

| 4-methoxyaniline, phenylacetic acid, thionyl chloride | Reflux | High |

Amidation Reaction

This approach utilizes coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction between 4-methoxyphenylacetic acid and aniline. The reaction is often carried out at room temperature or slightly elevated temperatures.

| Reagents | Conditions | Yield |

|---|---|---|

| 4-methoxyphenylacetic acid, aniline, DCC, DMAP | Room temperature | High |

Industrial Production Methods

Industrial production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Research Findings and Analysis

Research on N-(4-methoxyphenyl)-2-phenylacetamide highlights its potential in drug discovery due to its versatility in alkylation, substitution, and catalytic transformations. Its derivatives have shown promising biological activities, including anti-inflammatory and antibacterial properties.

Analyse Des Réactions Chimiques

Alkylation Reactions

Under basic conditions, the deprotonated nitrogen atom acts as a nucleophile, enabling alkylation. Key findings include:

Methylation with Methyl Triflate

-

Reagents : Methyl trifluoromethanesulfonate (MeOTf), K₂CO₃

-

Conditions : Room temperature, 1–3 hours

-

Products :

-

O-Methylation : Methyl phenylacetate (kinetically favored)

-

N-Methylation : N-Methyl-N-(4-methoxyphenyl)-2-phenylacetamide (thermodynamically favored)

-

| Substituent | Reaction Time (h) | O-Methyl (%) | N-Methyl (%) |

|---|---|---|---|

| Ethyl | 1 | 38.2 | 61.8 |

| Ethyl | 3 | 2.7 | 97.3 |

| n-Propyl | 1 | 52.4 | 47.6 |

| Cyclohexyl | 1 | 62.8 | 37.2 |

Source: Alkylation studies under basic conditions .

Ethylation with Diethyl Sulfate

-

Higher conversions occur with dimethyl sulfate compared to diethyl sulfate due to steric effects.

-

Yields for O-ethyl products decrease with longer alkyl chains on the nitrogen substituent .

Nucleophilic Substitution

The chloro derivative (2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide) undergoes substitution reactions:

-

Hydrolysis : In aqueous NaOH, the chloro group is replaced by hydroxyl, forming 2-hydroxy-N-(4-methoxyphenyl)-2-phenylacetamide.

-

Amination : Reacts with primary amines (e.g., benzylamine) to yield N-substituted derivatives .

Hydrolysis of the Amide Bond

Acid- or base-catalyzed hydrolysis cleaves the acetamide group:

-

Acidic Conditions : Forms 2-phenylacetic acid and 4-methoxyaniline.

-

Basic Conditions : Yields sodium 2-phenylacetate and 4-methoxyaniline .

Catalytic Carbonylation

In the presence of cobalt(II) porphyrin catalysts under CO pressure:

-

Reaction : Generates ketene intermediates, which react with nucleophiles (e.g., amines or alcohols).

-

Example : Trapping with 4-methoxyaniline produces β-lactam derivatives via [2+2] cycloaddition .

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes regioselective substitution:

-

Nitration : Concentrated HNO₃ at 0°C introduces nitro groups at the para position relative to the methoxy group .

-

Bromination : Br₂ in acetic acid yields mono-brominated products .

Comparison of Reactivity Trends

| Reaction Type | Preferred Site | Key Influencing Factors |

|---|---|---|

| Alkylation | Nitrogen | Base strength, alkylating agent reactivity |

| Electrophilic Substitution | Methoxyphenyl ring | Electron-donating methoxy group |

| Hydrolysis | Amide bond | pH, temperature |

Mechanistic Insights

-

Alkylation : Proceeds via an SN2 mechanism under basic conditions, with the amide anion attacking the electrophilic alkylating agent .

-

Carbonylation : Involves cobalt-porphyrin-mediated carbene radical intermediates, enabling ketene formation .

This compound’s versatility in alkylation, substitution, and catalytic transformations makes it valuable in synthetic organic chemistry and drug discovery.

Applications De Recherche Scientifique

Chemical Synthesis and Properties

N-(4-methoxyphenyl)-2-phenylacetamide serves as a building block in organic synthesis. It is particularly useful in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can be synthesized through several methods:

- Direct Condensation : Involves the reaction of 4-methoxyaniline with phenylacetic acid using dehydrating agents like thionyl chloride or phosphorus trichloride under reflux conditions.

- Amidation Reaction : This method uses coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction between 4-methoxyphenylacetic acid and aniline at room temperature.

These synthetic routes yield high-purity compounds suitable for further applications in research and industry.

Biological Activities

This compound has been investigated for its biological properties , including:

- Anti-inflammatory and Analgesic Properties : Research indicates that derivatives of this compound may exhibit significant anti-inflammatory effects, making it a candidate for pain management therapies.

- Antibacterial Activity : Studies have shown that related compounds demonstrate effectiveness against various bacterial strains. For instance, derivatives were evaluated for their antibacterial properties against Xanthomonas oryzae and Xanthomonas axonopodis, showing promising results with minimum effective concentrations lower than established antibiotics .

- Anticancer Potential : The compound is being explored for its efficacy against cancer cells. Its structural modifications can enhance its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Industrial Applications

In addition to its biological significance, this compound finds use in various industrial applications:

- Production of Specialty Chemicals : It serves as a precursor in the synthesis of specialty chemicals used in the manufacture of dyes and polymers.

- Pharmaceutical Development : The compound is integral in the development of new drug candidates aimed at treating inflammatory diseases, infections, and cancer .

Case Study 1: Antibacterial Evaluation

A series of derivatives based on this compound were synthesized and tested for antibacterial activity. The study revealed that certain derivatives exhibited lower EC50 values compared to traditional antibiotics, indicating their potential as effective antibacterial agents .

Case Study 2: Anticancer Research

Research on modified versions of this compound demonstrated significant cytotoxic effects against various cancer cell lines. These studies suggest that structural modifications can enhance its therapeutic efficacy, making it a promising candidate for further drug development .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemical Synthesis | Building block in organic synthesis; precursor for pharmaceuticals and agrochemicals | Used in direct condensation reactions |

| Biological Activity | Anti-inflammatory, analgesic, antibacterial, anticancer properties | Effective against Xanthomonas strains; potential anticancer effects |

| Industrial Use | Production of specialty chemicals; pharmaceutical development | Integral in drug candidate synthesis |

Mécanisme D'action

The mechanism of action of N-(4-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Key Findings:

- Alkylation Selectivity : CPA and MetPA exhibit higher selectivity than NPA in benzylation reactions due to their balanced electronic effects. For example, CPA’s selectivity is attributed to the chlorine atom’s moderate electron-withdrawing effect, which stabilizes the transition state without excessively deactivating the ring .

- Reactivity in Phase-Transfer Catalysis : MetPA shows moderate reactivity in toluene with phase-transfer catalysts (e.g., tetrabutylammonium bromide), achieving ~70% conversion at 80°C. In contrast, NPA requires harsher conditions (e.g., higher temperatures) due to its deactivated aromatic ring .

Physicochemical and Spectroscopic Comparisons

- Thermal Stability : MetPA derivatives with extended alkyl chains (e.g., 6oN-Benzyl-MetPA) are less crystalline and exist as oils, whereas simpler analogs like NPA form stable solids .

Activité Biologique

N-(4-methoxyphenyl)-2-phenylacetamide (also known as 4-methoxyphenyl-2-phenylacetamide) is an organic compound classified under phenylacetamides. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which significantly influences its biological properties. The chemical structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to act as an inhibitor or modulator of specific enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Receptor Modulation : It has been studied for its potential to bind to receptors involved in pain and inflammation, which may lead to analgesic effects.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Studies have shown that it can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that derivatives of phenylacetamides, including this compound, exhibited antiproliferative effects against various cancer cell lines. Notably, it showed enhanced efficacy when combined with other chemotherapeutic agents, indicating potential for synergistic effects in cancer treatment .

3. Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. It demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating substantial antibacterial potential .

Table 1: Summary of Biological Activities

Clinical Implications

The promising biological activities of this compound suggest several clinical implications:

- Pain Management : Its analgesic properties may provide a foundation for developing new pain relief medications.

- Cancer Therapy : The ability to enhance the efficacy of existing chemotherapy regimens positions this compound as a valuable candidate in oncology.

- Infectious Disease Treatment : Its antimicrobial properties could be harnessed in developing treatments for bacterial infections, especially those resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.